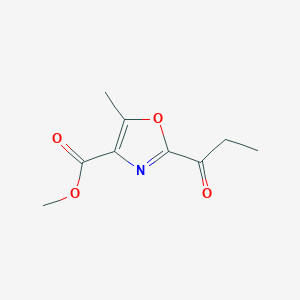

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate

Description

Properties

CAS No. |

61183-13-9 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-4-6(11)8-10-7(5(2)14-8)9(12)13-3/h4H2,1-3H3 |

InChI Key |

UKDLCSLZAGUPPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=NC(=C(O1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of the Oxazole Core

A common approach to synthesize 1,3-oxazoles involves the cyclization of α-acylaminoketones or α-acylaminoesters. For this compound, the key intermediate is likely an α-acylaminoketone bearing the appropriate substituents.

- Starting materials : β-ketoesters such as ethyl acetoacetate or methyl acetoacetate can be used as the backbone.

- Cyclization agents : Dehydrating agents like phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or thionyl chloride (SOCl2) facilitate ring closure.

- Reaction conditions : Heating under reflux in suitable solvents (e.g., toluene, acetic acid) promotes cyclization.

Introduction of the 5-Methyl Group

The methyl group at the 5-position is typically introduced by starting with a methyl-substituted β-ketoester or by alkylation of the oxazole ring post-cyclization.

Installation of the 2-Propanoyl Group

The 2-position propanoyl substituent can be introduced by acylation of the oxazole ring or by using a precursor that already contains the propanoyl group.

- Acylation can be performed using propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.

- Alternatively, the propanoyl group can be introduced via condensation reactions before ring closure.

Esterification to Methyl Carboxylate

The carboxylate methyl ester at position 4 is typically formed by esterification of the corresponding carboxylic acid or by using methyl esters as starting materials.

- Esterification can be achieved by treating the carboxylic acid intermediate with methanol under acidic conditions (e.g., sulfuric acid catalyst).

- Alternatively, methyl esters can be preserved throughout the synthesis to avoid additional steps.

Representative Synthetic Procedure (Adapted from Related Isoxazole Synthesis)

Note: While this example is for isoxazole derivatives, the analogous oxazole synthesis follows similar steps with appropriate nitrogen source and cyclization conditions.

Solvent and Purification Considerations

- Crystallization solvents : Toluene, acetic acid, ethyl acetate, and chlorinated solvents are preferred for purification of intermediates.

- Extraction solvents : Dichloromethane and ethyl acetate are commonly used for organic phase extraction.

- Drying agents : Anhydrous sodium sulfate is used to remove residual water from organic extracts.

Analytical and Research Findings

- The purity and structure of intermediates and final products are confirmed by NMR, IR, and mass spectrometry.

- Reaction yields are optimized by controlling temperature, reagent stoichiometry, and reaction time.

- Crystallization steps improve product purity and facilitate isolation.

- The use of sodium acetate and hydroxylamine sulfate in the cyclization step is critical for high yield and selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | β-ketoesters, hydroxylamine sulfate | Methyl-substituted β-ketoesters preferred |

| Cyclization temperature | 0 to 150 °C (step-dependent) | Lower temp for ring closure, higher for ester formation |

| Solvents | Toluene, acetic acid, ethanol, dichloromethane | Solvent choice affects crystallization and extraction |

| Catalysts/Agents | Sodium acetate, strong acids, thionyl chloride | Facilitate cyclization, hydrolysis, and acylation |

| Purification | Crystallization, extraction, drying | Essential for isolating pure compound |

| Yield | 70–90% (stepwise) | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-propionyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate serves as a lead compound for the development of new drugs targeting specific diseases. The oxazole and carboxylate functionalities are known to enhance biological activity, making it a candidate for further pharmacological studies.

Biological Activity:

Compounds containing oxazole rings have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may interact with biological targets, potentially modulating enzyme activity or receptor functions relevant to therapeutic effects .

Material Science

Polymer Synthesis:

The compound can be utilized in the synthesis of novel polymers with enhanced properties due to its multifunctional structure. This includes potential applications in coatings, adhesives, and other materials where specific chemical properties are desirable.

Nanomaterials:

Research indicates that derivatives of this compound can be incorporated into nanostructures, enhancing their functionality in electronic and photonic applications. This application is particularly relevant in the development of advanced materials for sensors and energy storage devices .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism was linked to its interaction with specific cellular pathways that regulate cell growth and apoptosis. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial efficacy of this compound against several pathogenic bacteria and fungi. Results indicated that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-propionyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxazole Derivatives

Substituent Effects on Physical and Spectral Properties

The substituents at positions 2 and 5 significantly influence the compound’s physical and chemical behavior. Key comparisons include:

Table 1: Comparative Analysis of Oxazole Derivatives

Key Observations :

- Melting Points : Sulfonyl-containing derivatives (e.g., 7b, 8c) exhibit higher melting points (150–187°C) due to hydrogen bonding from NH₂ and sulfonyl groups, whereas esterified oxazoles (e.g., methyl esters) generally have lower melting points .

- Spectral Signatures: The absence of NH₂ in the target compound simplifies its NMR and IR spectra compared to amino-substituted analogs (e.g., ).

Crystallographic and Conformational Analysis

- Crystal Packing: Sulfonyl derivatives (e.g., 7b, 8c) exhibit dense crystal packing (density ~1.5 g/cm³) due to hydrogen bonding and π-π stacking . The propanoyl group in the target compound may reduce crystallinity, favoring amorphous forms.

- Conformational Preferences: Pseudoproline oxazole derivatives (e.g., 2,2-dimethyl-1,3-oxazole-4-carboxylate ) enforce cis-peptide bonds (63–69% cis), whereas the target compound’s propanoyl group may favor trans conformations, influencing peptide secondary structures .

Biological Activity

Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, a propanoyl group, and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 182.177 g/mol. The structural features contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.177 g/mol |

| Functional Groups | Oxazole, Carboxylate |

The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. Research indicates that compounds with oxazole rings can modulate enzyme activities and influence receptor functions, leading to various pharmacological effects.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially affecting signaling pathways related to inflammation or cancer progression.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies indicate cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.

- Cytotoxicity Assays : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values below 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4-Methylthiazole | Antimicrobial | |

| 3-Methylthiazole | Antifungal | |

| This compound | Antimicrobial, Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-methyl-2-propanoyl-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Cyclocondensation reactions are commonly employed for oxazole derivatives. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are functionalized via esterification or acylation (e.g., using propionyl chloride) to introduce the propanoyl group. Reaction optimization (e.g., temperature, catalyst, solvent polarity) is critical to avoid side products like regioisomers or over-oxidation .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Compare yields under anhydrous vs. protic conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals:

- Methyl groups at δ 2.1–2.5 ppm (oxazole-CH3 and propanoyl-CH3).

- Ester carbonyl (δ ~3.8 ppm for OCH3).

- Oxazole ring protons as singlets (δ 7.0–8.5 ppm) .

- IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and oxazole (C=N ~1650 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

- Answer : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane. Recrystallization from ethanol/water mixtures improves purity. Monitor for co-eluting regioisomers (e.g., 4-methyl vs. 5-methyl oxazole derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software can determine bond lengths, angles, and torsion angles. For example, the propanoyl group’s orientation relative to the oxazole ring can be confirmed via ORTEP-generated thermal ellipsoid diagrams .

- Data Contradictions : If NMR suggests planar geometry but XRD shows puckering, reassess solvent effects during crystallization .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Answer : Graph-set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs. The ester carbonyl may form C=O···H-C interactions with adjacent methyl groups, while π-π stacking between oxazole rings contributes to packing stability .

Q. How does computational modeling (DFT, MD) predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the carbonyl carbon. Molecular Dynamics (MD) simulations in solvents (e.g., DMSO, THF) model steric effects from the 5-methyl group on reaction pathways .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound?

- Answer : The propanoyl group’s stereoelectronic effects can hinder chiral resolution. Use chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during synthesis or employ enzymatic resolution with lipases .

Contradictions and Troubleshooting

Q. Discrepancies in melting points reported across studies: How to validate purity?

- Answer : Compare DSC thermograms with literature. Impurities (e.g., unreacted starting materials) lower melting points. Repeat recrystallization and characterize via elemental analysis .

Q. Why do some synthetic routes yield unexpected regioisomers?

- Answer : The oxazole ring’s electron density directs electrophilic substitution. Use directing groups (e.g., nitro) during synthesis or employ protecting group strategies to control regiochemistry .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.